BAM7 - 331244-89-4

BAM7

Catalog Number: EVT-260910
CAS Number: 331244-89-4
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAX Activator Molecule 7 (BAM7) is a small heterocyclic molecule identified as a direct activator of the pro-apoptotic protein BAX. [] BAX is a key regulator of the intrinsic apoptotic pathway, and its activation leads to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately resulting in programmed cell death. [] BAM7 represents a novel class of compounds that directly target and activate BAX, offering a potential therapeutic strategy for cancers resistant to conventional therapies. []

Molecular Structure Analysis

BAM7 is a small molecule with a defined chemical structure: (E)-4-(2-(2-ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one. [] Although a detailed structural analysis is not provided in the abstracts, computational modeling and molecular docking studies have been employed to understand its interaction with the BAX protein. [, ] These studies suggest that BAM7 binds to a specific trigger site on BAX, distinct from the canonical BH3-binding groove targeted by anti-apoptotic proteins. []

Mechanism of Action

BAM7 exerts its pro-apoptotic effects by directly binding to the trigger site of the pro-apoptotic protein BAX. [, ] This interaction initiates a conformational change in BAX, leading to its translocation from the cytosol to the mitochondrial outer membrane. [] At the mitochondria, activated BAX oligomerizes and forms pores, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. [] This event triggers the caspase cascade, ultimately leading to apoptosis. [, ]

Applications
  • Investigating BAX activation mechanism: BAM7 serves as a molecular probe to elucidate the intricate conformational changes and molecular interactions involved in BAX activation during apoptosis. [, ]
  • Developing novel cancer therapeutics: The discovery of BAM7 as a direct BAX activator has spurred the development of more potent and selective BAX activators as potential therapeutic agents for cancers resistant to conventional treatments. [, , ]
  • Overcoming apoptotic resistance: BAM7, by directly activating BAX, can potentially circumvent the apoptotic blockade established by the overexpression of anti-apoptotic proteins in cancer cells, offering a way to restore sensitivity to chemotherapy. [, , ]
  • Targeting cancer stem cells: Recent studies indicate that BAM7 derivatives can effectively target and eliminate glioblastoma stem cells, a subpopulation of highly resistant cells implicated in tumor recurrence and treatment failure. []
Future Directions
  • Further optimization of BAM7 derivatives: Exploring SAR to enhance the potency, selectivity, and pharmacological properties of BAM7-based BAX activators for potential clinical translation. []
  • Combination therapies: Investigating the synergistic potential of BAM7 derivatives with existing chemotherapeutic agents or other targeted therapies to enhance treatment outcomes. [, ]

BIM BH3 helix

Compound Description: BIM BH3 helix refers to a stabilized alpha-helix of BCL-2 domain (SAHB) modeled after the BH3 helix of the pro-apoptotic protein BIM. This peptide was instrumental in identifying a novel BH3-binding groove on BAX that mediates its direct activation. The BIM SAHB effectively triggers BAX activation and overcomes the apoptotic blockades imposed by anti-apoptotic proteins in various hematologic cancer cells. [, ]

Relevance: The BIM BH3 helix is a peptide that directly interacts with and activates BAX, similar to BAM7. BAM7 was discovered through computational screening efforts aimed at identifying small molecules that could mimic the BAX-activating interactions of the BIM BH3 helix with the N-terminal trigger site of BAX. Therefore, both BIM BH3 helix and BAM7 share the ability to directly engage and activate BAX, leading to apoptosis. [, ]

BTC-8

Compound Description: BTC-8 is a derivative of BAM7 with improved potency. It exhibits anti-cancer activity against glioblastoma, including the stem cell subpopulation. It inhibits cell proliferation, arrests the cell cycle, and promotes apoptosis through the induction of mitochondrial membrane permeabilization. Additionally, BTC-8 enhances the sensitivity of glioblastoma cells to the chemotherapeutic agent Temozolomide. []

Relevance: BTC-8 is a structurally related compound derived from BAM7. Its development was based on the structural features and biological activity of BAM7, aiming to enhance its potency as a BAX activator. []

BAM38

Compound Description: BAM38 is a small molecule identified through in silico structural similarity searches and competitive fluorescence polarization assays. It demonstrates ten-fold higher binding potency to BAX compared to BAM7 while retaining selectivity over anti-apoptotic BCL-2 proteins. BAM38 engages the BAX trigger site more effectively, triggering BAX conformational activation and membrane permeabilization. This leads to overcoming apoptotic blockades and inducing apoptosis in acute myeloid leukemia (AML) cells. []

Relevance: BAM38, like BAM7, is a small molecule BAX activator that directly binds to the BAX trigger site. It is structurally related to BAM7 but exhibits improved potency in triggering BAX activation and apoptosis. []

Compound Description: BTSA1 is a small-molecule BAX activator designed based on the pharmacophore model of the BIM BH3 helix and BAM7. It exhibits high affinity and selectivity for the BAX trigger site compared to other anti-apoptotic BCL-2 proteins. BTSA1 induces conformational changes in BAX, leading to its translocation and oligomerization, culminating in mitochondrial outer membrane permeabilization and apoptosis. []

Relevance: BTSA1 is directly related to BAM7, as it was designed based on the structural features and BAX-activating properties of BAM7. Both compounds share the same mechanism of action, directly targeting the BAX trigger site to initiate apoptosis. []

Compound 106

Compound Description: Compound 106 is a BAX activator, its specific mechanism and structural details are not provided in the context. []

Relevance: While the specific structure and mechanism of action of Compound 106 are not elaborated in the provided text, it is mentioned alongside BAM7 and other BAX activators, implying a similar mechanism of action in inducing apoptosis via BAX activation. []

SMBA1

Compound Description: SMBA1 is a BAX activator, its specific mechanism and structural details are not provided in the context. []

Relevance: Although limited information is provided on SMBA1, its categorization as a BAX activator alongside BAM7 suggests a shared mechanism of action in inducing apoptosis through direct or indirect activation of the pro-apoptotic protein BAX. []

Properties

CAS Number

331244-89-4

Product Name

BAM7

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3

InChI Key

WRLVHADVOGFZOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAM 7; BAM-7; BAM7.

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Isomeric SMILES

CCOC1=CC=CC=C1N/N=C/2\C(=NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.